amine](/img/structure/B13464467.png)
[(5-Tert-butylpyridin-2-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Tert-butylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a methylamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylpyridin-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloromethyl-5-tert-butylpyridine.
Nucleophilic Substitution: The 2-chloromethyl-5-tert-butylpyridine undergoes nucleophilic substitution with methylamine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain (5-Tert-butylpyridin-2-yl)methylamine in high purity.
Industrial Production Methods
Industrial production methods for (5-Tert-butylpyridin-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Tert-butylpyridin-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Tert-butylpyridin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-Tert-butylpyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-tert-butylpyridine: Similar structure but lacks the methylamine group.
2-Chloromethyl-5-tert-butylpyridine: Precursor in the synthesis of (5-Tert-butylpyridin-2-yl)methylamine.
5-Tert-butyl-2-pyridinemethanol: Similar structure with a hydroxyl group instead of a methylamine group.
Uniqueness
(5-Tert-butylpyridin-2-yl)methylamine is unique due to the presence of both the tert-butyl group and the methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-(5-tert-butylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)9-5-6-10(8-12-4)13-7-9/h5-7,12H,8H2,1-4H3 |
InChI-Schlüssel |
LDNLAKVNCHVLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(C=C1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


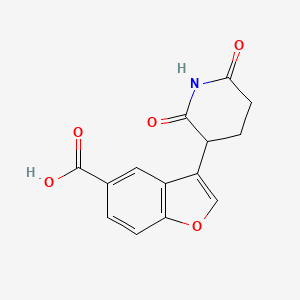
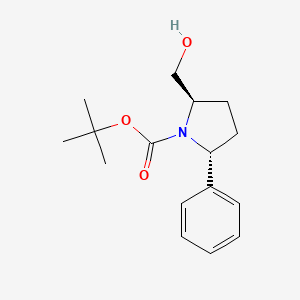

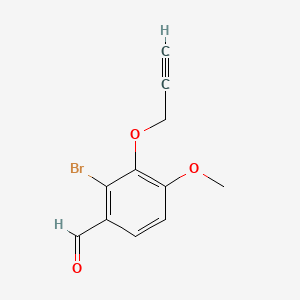
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
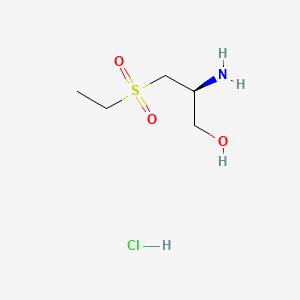
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
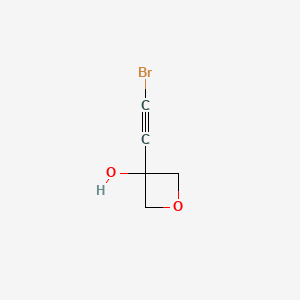

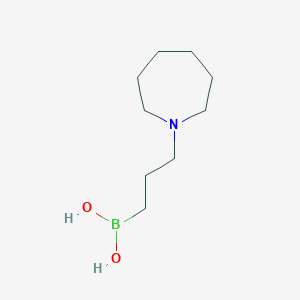
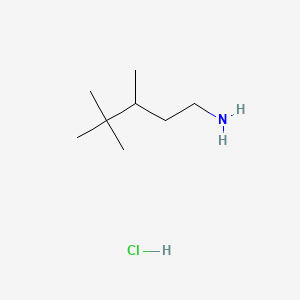

![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)
